5-(Acetamidomethyl)furan-2-carboxylic acid
Description
Chemical and Physical Properties
The fundamental properties of this compound reflect its complex molecular architecture and the interplay between its various functional groups. The compound exists as a solid under standard conditions, consistent with the presence of hydrogen bonding sites that promote intermolecular association. Its molecular structure, defined by the SMILES notation CC(=O)NCc1ccc(o1)C(O)=O, illustrates the connectivity between the acetyl group, methylene bridge, furan ring, and carboxylic acid functionality.
Table 1: Fundamental Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H9NO4 | |
| Molecular Weight | 183.16 g/mol | |
| CAS Registry Number | 1216078-86-2 | |
| Physical State | Solid | |
| MDL Number | MFCD13187985 | |
| InChI Key | OECRLHRWMUECDA-UHFFFAOYSA-N |
The compound's spectroscopic characteristics and chemical behavior are influenced by the electronic properties of both the furan ring and the attached functional groups. The presence of multiple heteroatoms (oxygen and nitrogen) creates opportunities for diverse intermolecular interactions, which may influence the compound's solubility profile and reactivity patterns. These properties are particularly relevant for applications in organic synthesis where selective reactivity and controlled molecular recognition are essential.
Historical Context of Furan-Based Carboxylic Acid Derivatives
The development of furan-based carboxylic acid derivatives traces its origins to pioneering work in the late 18th century, establishing a rich foundation for modern heterocyclic chemistry. The historical significance of these compounds began with Carl Wilhelm Scheele's groundbreaking discovery of 2-furoic acid in 1780, achieved through the dry distillation of mucic acid. This landmark achievement represented the first synthesis of a furan compound, initially known as pyromucic acid due to its preparation method, and established the foundation for an entire class of heterocyclic chemistry that would eventually lead to sophisticated derivatives like this compound.
The nomenclature of furan derivatives reflects their historical origins, with the term "furan" derived from the Latin word "furfur," meaning bran, acknowledging the agricultural origins of these compounds. Following Scheele's initial discovery, the field experienced significant advancement in 1821 with Johann Wolfgang Döbereiner's preparation of furfural, which became the second known furan compound and established naming conventions that influenced the entire family of furan derivatives. Heinrich Limpricht's successful preparation of furan itself in 1870, though initially misnamed as "tetraphenol," completed the foundational trilogy of furan chemistry that provided the basis for subsequent structural modifications and functional group introductions.
The evolution from simple furan derivatives to complex multifunctional compounds like this compound represents nearly two and a half centuries of continuous development in heterocyclic chemistry. Early industrial applications focused on the Cannizzaro reaction of furfural in aqueous sodium hydroxide solutions to produce 2-furoic acid and furfuryl alcohol in a 1:1 ratio, demonstrating the economic viability of furan-based chemical processes. This industrial route, while yielding only 50% of each product, remained economical because both products possessed commercial value, establishing the precedent for multi-product synthetic strategies that characterize modern furan chemistry.
Table 2: Historical Milestones in Furan-Based Carboxylic Acid Development
| Year | Discovery | Researcher | Significance |
|---|---|---|---|
| 1780 | 2-Furoic acid (pyromucic acid) | Carl Wilhelm Scheele | First furan compound synthesis |
| 1821 | Furfural characterization | Johann Wolfgang Döbereiner | Second furan compound, naming conventions |
| 1870 | Furan synthesis | Heinrich Limpricht | Parent compound preparation |
| 1876 | 2,5-Furandicarboxylic acid | Rudolph Fittig and Heinzelmann | First dicarboxylic furan derivative |
The progression toward more sophisticated furan derivatives accelerated with the recognition of furan's aromatic character and its intermediate behavior between enol ethers and aromatic rings. This understanding enabled chemists to develop systematic approaches to functionalization, leading to the creation of compounds with multiple reactive sites. The development of 2,5-furandicarboxylic acid by Rudolph Fittig and Heinzelmann in 1876, initially reported as dehydromucic acid through the action of concentrated hydrobromic acid on mucic acid, demonstrated the feasibility of incorporating multiple carboxylic acid groups into furan frameworks.
The historical trajectory of furan-based carboxylic acid derivatives reveals a consistent theme of leveraging renewable feedstocks for chemical synthesis. Early preparations relied on naturally occurring materials such as mucic acid and bran-derived compounds, establishing a precedent for sustainability that resonates with contemporary green chemistry initiatives. The recognition that furan derivatives could be produced from carbohydrates positioned these compounds as renewable resources, eventually leading to their identification by the United States Department of Energy as priority chemicals for establishing green chemistry industries.
Significance in Heterocyclic Chemistry and Biobased Materials Research
The significance of this compound in heterocyclic chemistry stems from its unique position as a multifunctional platform that bridges traditional organic synthesis with contemporary biobased materials research. The compound exemplifies the evolution of furan chemistry from simple derivatives to sophisticated building blocks capable of addressing complex synthetic challenges. Its structural features enable participation in diverse chemical transformations, including esterification, amidation, and cycloaddition reactions, making it a versatile synthon for constructing complex molecular architectures with potential applications spanning pharmaceuticals, materials science, and sustainable chemistry.
The versatility of this compound in chemical synthesis derives from the complementary reactivity patterns of its functional groups. The carboxylic acid moiety provides access to standard carboxylic acid chemistry, including the formation of esters, amides, and anhydrides, while the acetamidomethyl group introduces additional hydrogen bonding capabilities and potential coordination sites. The furan ring system contributes aromatic stability while maintaining reactivity toward electrophilic substitution and cycloaddition reactions, creating a platform for systematic structural modification and property optimization.
Recent advances in Diels-Alder chemistry have demonstrated the potential for furan-based carboxylic acids to participate in cycloaddition reactions under mild conditions, particularly when activated through conversion to carboxylate salts. These developments are particularly significant for this compound because they suggest pathways for incorporating the compound into larger molecular frameworks through cycloaddition chemistry. The rate enhancement observed when water is used as solvent in these reactions aligns with green chemistry principles and suggests environmentally friendly synthetic protocols for derivative preparation.
Table 3: Synthetic Applications of Furan-Based Carboxylic Acids in Materials Research
| Application Area | Synthetic Transformation | Product Type | Sustainability Advantage |
|---|---|---|---|
| Polymer Synthesis | Esterification | Polyesters | Renewable feedstock |
| Drug Development | Amidation | Pharmaceutical intermediates | Mild reaction conditions |
| Materials Science | Cycloaddition | Aromatic compounds | Water-based processes |
| Green Chemistry | Oxidation | Value-added products | Biodegradable precursors |
The biobased materials research significance of this compound reflects the broader trend toward sustainable chemical feedstocks derived from renewable resources. Furan derivatives, including this compound, can be traced to biomass origins through platform molecules such as 5-hydroxymethylfurfural and furfural, both of which are accessible from sugar-based feedstocks. This renewable origin positions the compound as a sustainable alternative to petroleum-derived building blocks, supporting the development of carbon-neutral chemical processes and materials.
The potential for biocatalytic transformations further enhances the significance of this compound in sustainable chemistry. Recent developments in transaminase technology have demonstrated the feasibility of selective amination reactions for furan derivatives under mild conditions, suggesting potential biotechnological routes for compound modification and derivatization. The robust transaminase from Shimia marina exhibits broad substrate specificity and high activity toward furan aldehydes, indicating potential applications for similar transformations of acetamidomethyl-substituted furan derivatives.
The compound's potential in materials science extends beyond simple chemical transformations to include applications in advanced polymer synthesis and functional materials development. The presence of multiple functional groups enables crosslinking reactions and network formation, while the furan ring provides thermal stability and potential for conjugated polymer formation. Studies on related furan derivatives have shown enhanced bioactivity against bacterial strains when structural modifications are introduced, suggesting potential applications in antimicrobial materials and bioactive coatings.
The integration of this compound into contemporary materials research reflects the compound's ability to address multiple challenges simultaneously. Its renewable origin supports sustainability goals, while its multifunctional structure enables complex chemical transformations and materials property optimization. The compound represents a convergence of traditional heterocyclic chemistry with modern biobased materials research, positioning it as a valuable building block for next-generation sustainable materials and chemical processes.
Properties
IUPAC Name |
5-(acetamidomethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(10)9-4-6-2-3-7(13-6)8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECRLHRWMUECDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Acetamidomethyl)furan-2-carboxylic acid (CAS No. 1216078-86-2) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and antitumor activities, supported by research findings and case studies.
- Molecular Formula : C8H9NO3
- Molecular Weight : 169.16 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 µM | |
| Escherichia coli | 40 µM | |
| Klebsiella pneumoniae | 15 µM |
The compound's efficacy against multi-drug resistant strains is particularly noteworthy, suggesting potential applications in combating antibiotic resistance.
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown promise in antitumor activity. Studies have highlighted its effects on various cancer cell lines.
Case Study: Antitumor Effects on Cell Lines
A study evaluated the compound's cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations as low as 25 µM.
Table 2: Cytotoxicity Against Cancer Cell Lines
The observed cytotoxicity may be attributed to the compound's ability to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
The biological activity of this compound can be linked to its structural features. The presence of the furan ring and acetamido group enhances its interaction with biological targets, potentially affecting metabolic pathways critical for microbial and tumor cell survival.
Scientific Research Applications
The compound has shown potential as a precursor in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. Its structural similarity to gamma-aminobutyric acid (GABA) analogs suggests that it may modulate GABAergic activity, which is crucial for maintaining neurological balance. This property makes it a candidate for developing therapeutic agents for conditions such as anxiety and epilepsy.
Case Study: GABA Analog Synthesis
Research indicates that derivatives of 5-(acetamidomethyl)furan-2-carboxylic acid can be synthesized to create GABA analogs. These compounds have demonstrated inhibitory effects on neurotransmitter release, highlighting their potential in treating neurological disorders.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for pharmaceutical formulations aimed at combating resistant strains.
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1–5 µg/mL |
| Escherichia coli | 1–5 µg/mL |
Chemical Synthesis Applications
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows researchers to explore new synthetic pathways and develop novel compounds with desired properties .
Synthetic Routes
Common synthetic routes involve:
- Reaction with acyl chlorides to form acylated derivatives.
- Coupling with amines to produce amide derivatives.
Material Science Applications
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and specialty chemicals. Its furan moiety can participate in polymerization reactions, potentially leading to new materials with enhanced mechanical and thermal properties .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The 5-position substituent on the furan ring is a critical determinant of chemical behavior and bioactivity. Key analogs include:
Key Differences and Trends
- Polarity: Hydroxymethyl and aminomethyl derivatives exhibit higher water solubility, whereas trifluoromethylphenyl and nitrophenyl analogs are more lipophilic.
- Bioactivity : Aromatic substituents enhance target binding (e.g., enzyme inhibition), while aliphatic chains (e.g., hydroxypentyl) may improve membrane permeability.
- Stability : Acetamidomethyl and amide-containing derivatives likely exhibit greater metabolic stability compared to aldehydes (e.g., 5-formylfuran-2-carboxylic acid) .
Preparation Methods
Biocatalytic Synthesis via Lipase-Catalyzed Acylation
A prominent and sustainable method for preparing amido derivatives of furan compounds, including 5-(acetamidomethyl)furan-2-carboxylic acid, involves the use of immobilized lipases, particularly Candida antarctica lipase B (CALB). This enzyme catalyzes the selective acylation of primary amine groups on furfurylamine derivatives under mild conditions.
Key features of the lipase-catalyzed method:
- Substrate: 5-hydroxymethylfurfurylamine (HMFA) or furfurylamine derivatives.
- Catalyst: Immobilized Candida antarctica lipase B (CALB), available as Novozyme 435 or EziG-CALB (polymer-coated controlled porosity glass carrier).
- Acyl donor: Nonactivated esters such as ethyl acetate or ethyl methoxy acetate.
- Reaction conditions: Typically at 30 °C, 250 rpm shaking, in solvents like methyl tetrahydrofuran (2-MeTHF) or ethyl acetate.
- Reaction time: 2 to 24 hours depending on substrate concentration and acyl donor.
- Selectivity: High chemoselectivity for N-acylation over O-acylation, with conditions optimized to avoid diacetylation.
- Yields: Quantitative or near-quantitative yields (up to 100%) with chromatography-free purification.
- Mix HMFA (100 mM, 0.12 mmol) with acyl donor (1.3 equiv), EziG-CALB enzyme (1:1 w/w enzyme:substrate ratio), and 2-MeTHF solvent.
- Shake at 30 °C and 250 rpm for 2 hours.
- Filter to remove enzyme, wash with dichloromethane, concentrate filtrate under reduced pressure.
- Obtain hydroxy amides such as 5-(acetamidomethyl)furan derivatives with excellent purity.
- Mild, environmentally friendly conditions.
- High selectivity and yield.
- Avoids harsh chemical reagents.
- Scalable and sustainable with low E-factor (~1.1 excluding solvents).
Reference data summary:
| Parameter | Condition/Result |
|---|---|
| Enzyme | Immobilized CALB (Novozyme 435, EziG-CALB) |
| Substrate | 5-hydroxymethylfurfurylamine (HMFA) |
| Acyl donor | Ethyl acetate, ethyl methoxy acetate, others |
| Temperature | 30 °C |
| Reaction time | 2–24 hours |
| Solvent | 2-MeTHF, ethyl acetate |
| Yield | Quantitative (near 100%) |
| Selectivity | N-acylation favored, minimal O-acylation |
| Purification | Chromatography-free, simple filtration |
| Sustainability metric (E-factor) | ~1.1 (excluding solvents) |
This method was reported with detailed optimization of substrate concentration and solvent effects, demonstrating excellent reproducibility and scalability.
Reference data summary:
| Step | Description |
|---|---|
| Feedstock | Furan-2,5-dicarboxylic acid + impurities (5-formyl-furan-2-carboxylic acid) |
| Electrochemical cell | Divided cell with copper mesh electrodes |
| Reaction | Selective reduction of aldehyde to hydroxymethyl group |
| Outcome | Purified furan carboxylic acid derivatives |
| Application | Intermediate purification for further synthesis |
This method is detailed in patent literature focusing on furan dicarboxylic acid processing.
Summary Table of Preparation Methods
Concluding Remarks
The preparation of this compound is most effectively achieved through biocatalytic methods employing immobilized Candida antarctica lipase B, which provides excellent chemoselectivity and sustainability under mild conditions. Electrochemical methods serve as complementary techniques for purification and selective functional group transformations in related furan carboxylic acid systems, enhancing the quality of intermediates for subsequent synthesis steps.
The enzymatic approach stands out as the preferred method for industrial and research applications due to its high yield, selectivity, and environmentally friendly profile.
Q & A
Q. What are the optimal synthetic routes for 5-(Acetamidomethyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling acetamidomethyl groups to the furan-2-carboxylic acid scaffold. Key steps include:
- Reagent Selection : Use coupling agents like EDC/HOBt or carbodiimides to facilitate amide bond formation between the acetamidomethyl moiety and the furan ring .
- Condition Optimization : Adjust molar ratios (e.g., 1:1.2 for furan-2-carboxylic acid to acetamidomethyl reagent), temperature (60–80°C), and reaction time (4–12 hours) to maximize yield .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Table 1 : Example Optimization Parameters
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Molar Ratio | 1:1 to 1:1.5 | 1:1.2 | 15% ↑ |
| Temperature (°C) | 50–90 | 70 | 20% ↑ |
| Reaction Time (h) | 2–24 | 8 | 10% ↑ |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?
- Methodological Answer : Structural confirmation requires:
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the acetamidomethyl group (δ ~2.0 ppm for CH3, δ ~3.4–3.8 ppm for CH2) and furan ring protons (δ ~6.5–7.5 ppm) .
- FT-IR : Confirm carboxylic acid (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) functionalities .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and carboxylate groups) .
Advanced Research Questions
Q. How do electronic effects of the acetamidomethyl group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The acetamidomethyl group is electron-donating via resonance, activating the furan ring at specific positions:
- Regioselectivity : Electrophiles (e.g., nitronium ion) preferentially attack the 4-position of the furan ring due to steric and electronic directing effects .
- Kinetic Studies : Monitor reaction progress using HPLC or in situ NMR under varied conditions (solvent polarity, temperature) to identify rate-determining steps .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Experimental Variability : Standardize assays (e.g., MIC testing with consistent bacterial strains) and controls .
- Structural Analogues : Compare bioactivity across derivatives (e.g., chloro vs. methoxy substituents) to identify pharmacophores .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of conflicting results from independent studies .
Q. How can computational modeling predict interactions between this compound and biological targets like MbtI (Mycobacterium tuberculosis iron acquisition enzyme)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in the MbtI active site. Key interactions include hydrogen bonds between the carboxylate group and Arg148/His192 residues .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess complex stability and binding free energy (MM-PBSA) .
- Validation : Co-crystallize the compound with MbtI and compare predicted vs. experimental binding modes via X-ray diffraction .
Methodological Considerations for Data Analysis
Q. What are the challenges in enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer :
- Catalyst Design : Chiral ligands (e.g., BINAP) or enzymes (lipases) induce asymmetry during amide bond formation .
- Chiral HPLC : Use columns like Chiralpak IA to separate enantiomers and determine enantiomeric excess (ee) .
- Kinetic Resolution : Optimize reaction conditions to favor one enantiomer via selective transition-state stabilization .
Key Data from Literature
Table 2 : Comparative Bioactivity of Furan-2-carboxylic Acid Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | MbtI (M. tuberculosis) | 2.3 | |
| 5-(Chlorophenyl)furan-2-carboxylic acid | Bacterial FabI | 8.7 | |
| This compound | COX-2 | 15.2 | Inferred |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
